The compound's chemical identity is defined by its CAS Number 196936-04-6, and its molecular formula is with a molecular weight of approximately 617.72 g/mol . As a PEG derivative, it falls under the broader category of PEG-acids, which are known for their utility in enhancing the solubility and stability of therapeutic agents .
Amino-PEG12-Acid is synthesized through a multi-step process involving the polymerization of ethylene oxide followed by functionalization:
Amino-PEG12-Acid features a linear structure comprising a polyethylene glycol backbone with functional groups at both ends:
Amino-PEG12-Acid participates in several key chemical reactions:
Amino-PEG12-Acid functions primarily as a PROTAC (proteolysis-targeting chimera) linker, facilitating targeted protein degradation:
The compound exhibits good aqueous solubility, which enhances its bioavailability and facilitates its use in biological systems.
Amino-PEG12-Acid has diverse applications in scientific research and biomedicine:
Amino-PEG12-Acid (C₂₇H₅₅NO₁₄, CAS 1415408-69-3) is a heterobifunctional polyethylene glycol (PEG) derivative featuring a 12-unit PEG spacer flanked by a primary amine (–NH₂) and a terminal carboxylic acid (–COOH). This 617.72 Da compound serves as a foundational building block in bioconjugation chemistry and targeted drug delivery systems. Its architecture combines three critical elements:
This trifunctional design enables precise construction of complex biomolecular conjugates while mitigating common challenges like insolubility or misfolding [1] [2] [9].
The structural efficacy of Amino-PEG12-Acid derives from its symmetrical ether backbone (C–C–O repeats) and terminal functionalization:
Reactive Terminal Groups:
PEG Spacer Attributes:
Table 1: Functional Performance of PEGn Linkers in Bioconjugation
Linker Length | Solubility (mg/mL) | Reaction Yield (%) | Optimal Use Case |
---|---|---|---|
PEG4 | ≤5 | 60–75 | Small molecule conjugates |
PEG8 | 8–12 | 80–85 | Peptide labeling |
PEG12 | ≥20 | >90 | Antibody/protein conjugation |
PEG24 | >25 | 85 | Nucleic acid delivery |
Data compiled from [1] [5] [7]
Analytical Applications: The PEG12 spacer enables novel characterization strategies for protein conjugates. When used with transglutaminase-mediated bioconjugation, it facilitates attachment site mapping through reporter amino acid tags, allowing precise identification of modification sites (e.g., lysine residues K31, K134 in interferon α-2b) [10].
In proteolysis-targeting chimeras (PROTACs), Amino-PEG12-Acid serves as a critical spatial organizer connecting E3 ligase ligands (e.g., thalidomide, VHL binders) to target protein warheads. Its functionality stems from three properties:
Ternary Complex Optimization:
Mechanistic Advantages:
Table 2: PROTAC Performance with Different PEG Linkers
E3 Ligand | Linker | Target Protein | DC₅₀ (nM) | Solubility (μM) |
---|---|---|---|---|
(S,R,S)-AHPC | PEG4 | BRD4 | 120 | 8.2 |
(S,R,S)-AHPC | PEG12 | BRD4 | 9.3 | 42 |
Pomalidomide | PEG6 | BTK | 25 | 12.5 |
Thalidomide-O | PEG12 | ALK | <5 | >50 |
Data adapted from PROTAC studies [7] [9]
Structural Plasticity: The three-point model of PROTAC efficiency (binding, distance, orientation) relies heavily on linker length. PEG12 outperforms shorter variants (PEG4–PEG8) in degrading challenging targets like membrane receptors or aggregated proteins due to superior spatial reach [9].
Length Optimization:
Branching Strategies: Branched PEG architectures (e.g., Y-shaped or triazine-core) enhance drug-loading capacity:
Table 3: Impact of Linker Architecture on ADC Efficacy
Linker Type | DAR | Cell Killing (IC₅₀ nM) | Clearance Rate |
---|---|---|---|
Linear PEG12 | 4 | 0.8 | Normal |
Branched PEG12 | 8 | 0.15 | +20% |
Linear PEG8 | 4 | 2.1 | Normal |
Branched PEG8 | 8 | 1.7 | +40% |
Critical Findings on Branching:
PROTAC-Specific Design: For CRBN-based degraders, PEG12 linkers with terminal azides enable copper-free click chemistry with alkyne-functionalized warheads, generating PROTACs with >80% target degradation at 100 nM concentrations [7] [9].
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